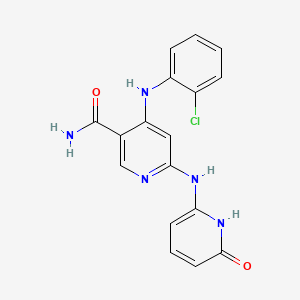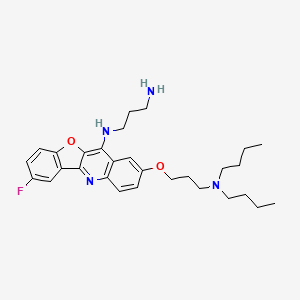
5,7-Dimethoxyphenanthrene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxyphenanthrene-2,3-diol is a phenanthrene derivative known for its unique chemical structure and biological activities. Phenanthrene derivatives are commonly found in various plant species, particularly in the Orchidaceae family. These compounds have been studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyphenanthrene-2,3-diol typically involves the use of phenanthrene as a starting material. The synthetic route may include steps such as methylation and hydroxylation to introduce the methoxy and hydroxyl groups at the desired positions on the phenanthrene ring. Common reagents used in these reactions include dimethyl sulfate for methylation and hydrogen peroxide for hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale extraction from plant sources, such as Eulophia macrobulbon, using environmentally friendly extraction techniques like subcritical liquid dimethyl ether extraction. This method has been shown to be efficient and selective for phenanthrene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxyphenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, which may have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex phenanthrene derivatives.
Biology: Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxyphenanthrene-2,3-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase-5A1, which plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels. This inhibition can lead to increased levels of cGMP, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4’-Hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 1,5,7-Trimethoxyphenanthrene-2,6-diol
Uniqueness
5,7-Dimethoxyphenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct biological activities compared to other phenanthrene derivatives. Its ability to inhibit phosphodiesterase-5A1 and its potential anti-inflammatory and antioxidant properties make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
42050-16-8 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
5,7-dimethoxyphenanthrene-2,3-diol |
InChI |
InChI=1S/C16H14O4/c1-19-11-5-10-4-3-9-6-13(17)14(18)8-12(9)16(10)15(7-11)20-2/h3-8,17-18H,1-2H3 |
Clé InChI |
MZHODDNWVOFAGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


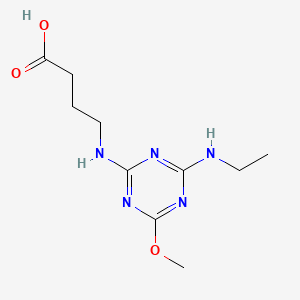

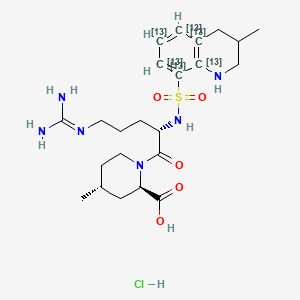


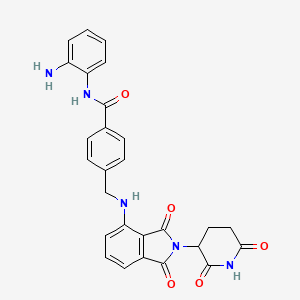
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
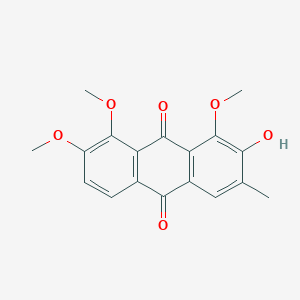
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)
![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)
